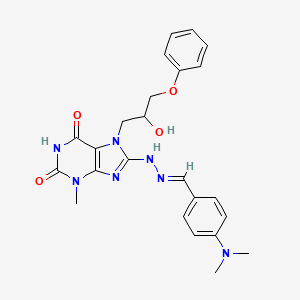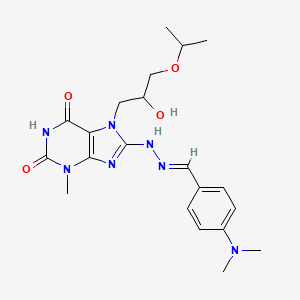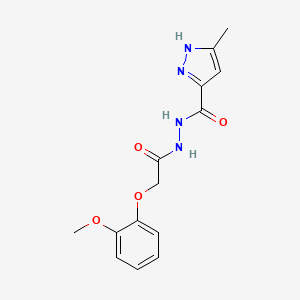![molecular formula C22H21BrN6O3 B6431758 4-METHOXYBENZALDEHYDE [7-(3-BROMOBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE CAS No. 685106-29-0](/img/structure/B6431758.png)
4-METHOXYBENZALDEHYDE [7-(3-BROMOBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C22H21BrN6O3 and a molecular weight of 497.355. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 7-(3-bromobenzyl)-1,3-dimethylxanthine.
Reaction Conditions: The reaction typically occurs in the presence of a hydrazine derivative under controlled temperature and pH conditions.
Industrial Production:
Chemical Reactions Analysis
4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are frequently used.
Major Products: The major products depend on the type of reaction, but typically include various hydrazone derivatives and substituted benzaldehydes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action for 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It affects multiple biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-Methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Similar structure but with a chlorine atom instead of bromine.
4-Methoxybenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Another chlorine-substituted variant.
4-Methoxybenzaldehyde [7-(2-phenylethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Contains a phenylethyl group instead of bromobenzyl.
The uniqueness of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone lies in its specific bromobenzyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-4-6-16(23)11-15)21(25-19)26-24-12-14-7-9-17(32-3)10-8-14/h4-12H,13H2,1-3H3,(H,25,26)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCXOOFLAAKAM-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(2-phenylethyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431683.png)

![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431687.png)
![2-bromo-N-{5-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6431688.png)
![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide](/img/structure/B6431711.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B6431712.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6431713.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
![N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431731.png)
![N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B6431742.png)

